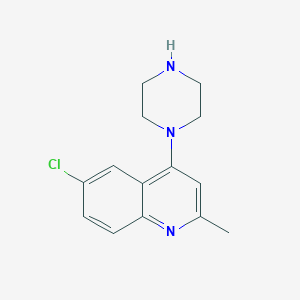

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

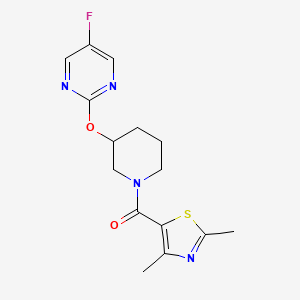

The compound 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a piperazine moiety attached to the quinoline nucleus suggests potential biological activity, as this combination is often seen in pharmacologically active compounds .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine involves a multi-step synthesis starting with a modified Claisen ester condensation, followed by a series of reactions including saponification, decarboxylation, and substitution to introduce the chloro and piperazine groups . Similarly, the synthesis of 2-(1-N-Methyl Piperazinyl) and (N-Morpholino) substituted quinolines involves the use of piperazinyl and morpholino amides with phosphorous oxychloride and condensation with O-formyl acetanilides .

Molecular Structure Analysis

The

Applications De Recherche Scientifique

Structural and Biological Survey

The structural scaffold of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, closely related to 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline, plays a crucial role in medicinal chemistry, demonstrating diverse pharmacological profiles. These include applications in treating malaria, parasitic infections, HIV, diabetes, cancer, and acting as sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. This versatility underscores the compound's significance in drug development and therapeutic interventions (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Antimicrobial Studies

A series of quinolone derivatives, including those with piperazine substitutions, have been synthesized to assess their antibacterial activity. These derivatives showcase potential in combating various gram-positive and gram-negative bacterial strains, highlighting the structural versatility and antimicrobial efficacy of this chemical scaffold. This research trajectory suggests a promising avenue for the development of new antibiotics targeting resistant bacterial strains (Patel, Patel, & Chauhan, 2007).

Anti-inflammatory Properties

The exploration of quinoline derivatives has led to the identification of compounds with significant anti-inflammatory properties. Specifically, 2-(4-methyl-piperazin-1-yl)-quinoxaline derivatives have shown efficacy in vivo, indicating their potential as novel therapeutic agents for inflammation-related disorders. This research emphasizes the importance of quinoline derivatives in developing new anti-inflammatory medications (Smits et al., 2008).

Antimalarial Activity

Synthesis efforts targeting 7-chloro-4-(piperazin-1-yl)quinoline derivatives have yielded compounds with potent antimalarial activity. These compounds, through nucleophilic addition reactions and subsequent modifications, have demonstrated efficacy against Plasmodium falciparum strains. This line of research provides valuable insights into the development of new antimalarial agents, addressing the growing challenge of drug resistance in malaria treatment (Mahajan & Chundawat, 2021).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized, showcasing the potential of these compounds as DNA-specific fluorescent probes. The enhanced fluorescence emission intensity in the presence of ct-DNA suggests their application in molecular biology and genetic research, marking a significant step forward in the development of non-invasive DNA detection techniques (Perin et al., 2011).

Orientations Futures

The future directions for the study of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline and similar compounds include the development of more effective antimalarial, antimicrobial, and anticancer drugs . There is also a need for more research on the synthesis, properties, and potential applications of these compounds .

Propriétés

IUPAC Name |

6-chloro-2-methyl-4-piperazin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISDVEUJVSQWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)

![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)

![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)